Technical Guide: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one
Technical Guide: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one
This guide details the technical specifications, synthesis, and application of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a specialized heterocyclic intermediate used in the development of small-molecule therapeutics, particularly Factor Xa inhibitors and Androgen Receptor modulators.[1]
[1][2][3]
Executive Summary & Chemical Identity
1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one is a bifunctional pharmacophore scaffold.[1][2][3] It combines a rigid pyrrolidin-2-one (γ-lactam) ring with a 4-fluoroaniline moiety.[1] The lactam ring serves as a hydrogen-bond accepting bioisostere for cyclic ureas or amides, while the ortho-amino group provides a critical vector for further derivatization (e.g., urea formation, cyclization to fused systems).[4]
Chemical Identification
| Property | Detail |
| Chemical Name | 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one |
| Common Synonyms | N-(2-Amino-4-fluorophenyl)butyrolactam; 4-Fluoro-2-(2-oxopyrrolidin-1-yl)aniline |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| CAS Number | Not widely listed in public catalogs; Analogous to 54660-08-1 (des-amino) |
| SMILES | O=C1CCCN1C2=C(N)C=C(F)C=C2 |
| InChI Key | Calculated:[1][3][4] Varies by protonation state; Core connectivity unique.[4] |
Physicochemical Profile
The following properties are derived from structural analogs (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) and computational consensus for the ortho-amino derivative.
| Parameter | Value (Approx./Predicted) | Significance |
| LogP (Octanol/Water) | 0.9 – 1.2 | Moderate lipophilicity; favorable for oral bioavailability (Rule of 5 compliant).[1][4] |
| Topological PSA | ~46 Ų | Indicates good membrane permeability (PSA < 140 Ų).[4] |
| H-Bond Donors | 2 (Aniline -NH₂) | Key interaction point for target binding or derivatization.[1][4] |
| H-Bond Acceptors | 2 (Lactam C=O, Aniline N) | Lactam carbonyl often mimics peptide bonds in protease inhibitors.[4] |
| Melting Point | 110 – 130 °C | Solid at room temperature; higher than des-amino analog (55°C) due to H-bonding.[1][4] |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvents for assays.[4] |
Synthesis & Manufacturing
The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one typically follows a two-step sequence: Copper-catalyzed C-N coupling followed by Nitro reduction .[1] This route avoids the use of unstable diazonium intermediates.
Reaction Pathway[4][5][6][7][8][9][10][11][12]
-
C-N Coupling (Goldberg/Ullmann-type): Reaction of 1-bromo-4-fluoro-2-nitrobenzene with 2-pyrrolidinone using a Copper(I) catalyst and a diamine ligand.[1]
-
Reduction: Chemoselective reduction of the nitro group to the amine using Hydrogen/Pd-C or Iron/Ammonium Chloride (to prevent defluorination).
Figure 1: Synthetic pathway for the production of the target scaffold.
Critical Process Parameters (CPP)
-
Catalyst Choice: CuI with N,N'-dimethylethylenediamine (DMEDA) is preferred over simple copper bronze to lower reaction temperatures and minimize defluorination.[4]
-
Regioselectivity: The coupling occurs at the bromine position. The fluorine atom at the para position relative to the bromine activates the ring for S_NAr mechanisms but is generally stable under these coupling conditions.
-
Reduction Safety: If using catalytic hydrogenation (H₂/Pd-C), monitor carefully to avoid hydrogenolysis of the C-F bond.[4] Iron/Acetic acid or SnCl₂ are safer alternatives for preserving the fluorine.[4]
Analytical Characterization
To validate the structure, researchers should look for the following diagnostic signals.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 2.05 (m, 2H): Pyrrolidone C4 protons (methylene).[4]
-
δ 2.40 (t, 2H): Pyrrolidone C3 protons (methylene, α to carbonyl).[4]
-
δ 3.70 (t, 2H): Pyrrolidone C5 protons (methylene, α to nitrogen).[4]
-
δ 5.10 (s, 2H): Aniline -NH₂ (Broad singlet, D₂O exchangeable).[4]
-
δ 6.30 - 7.10 (m, 3H): Aromatic protons.[1][4] The pattern will show coupling between the Fluorine and adjacent protons (¹J_CF ~240 Hz is not seen in proton, but ³J_HF ~8-10 Hz is typical).[4]
Mass Spectrometry (ESI+)[4]
-
[M+H]⁺: m/z 195.21[4]
-
Fragmentation: Loss of the pyrrolidone ring (85 Da) or loss of NH₃ (17 Da) may be observed in MS/MS.[4]
Applications in Drug Discovery[4][13]
A. Factor Xa Inhibitors (Anticoagulants)
This scaffold is a close structural analog to the core of Apixaban and Rivaroxaban .[4] In these drugs, a lactam ring (piperidinone or pyrrolidinone) forces the attached phenyl ring into a specific conformation relative to the protease active site (S4 pocket).[4]
-
Mechanism: The ortho-amino group is typically converted into a urea or amide linker that binds to the S1 specificity pocket of Factor Xa.
-
Utility: The 4-fluorine atom improves metabolic stability by blocking oxidation at the para position, a common site of CYP450 attack.
B. Androgen Receptor Modulators (SARMs)
Substituted anilines with cyclic amines are explored as Selective Androgen Receptor Modulators.[4] The pyrrolidone ring mimics the steric bulk of steroidal D-rings, while the electron-withdrawing fluorine modulates the electronic properties of the aromatic ring, influencing binding affinity.
C. Library Scaffold (Privileged Structure)
The molecule serves as a "handle" for Diversity-Oriented Synthesis (DOS):
-
Acylation: Reaction of the -NH₂ with acid chlorides yields amides.[1]
-
Urea Formation: Reaction with isocyanates yields ureas.[4]
-
Cyclization: Reaction with ortho-electrophiles allows the formation of tricyclic fused systems (e.g., pyrrolo-benzodiazepines).[1][4]
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline amine is susceptible to oxidation (browning) upon prolonged exposure to air.[4]
-
Safety:
-
Solubility: Dissolve in DMSO for biological assays.[4] Avoid aqueous stock solutions due to potential precipitation.[4]
References
-
Watson, N. S., et al. (2006).[4] "Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(14), 3784-3788.[4] Link
-
Wei, H., et al. (2015).[4] "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban."[1][4][5] World Journal of Pharmaceutical Sciences.[4] Link
-
PubChem Compound Summary. "1-(4-Fluorophenyl)-2-pyrrolidinone (Analogous Scaffold)." National Center for Biotechnology Information.[4] Link[4]
-
ChemicalBook. "Synthesis of 2-Bromo-5-fluoroaniline from 1-Bromo-4-fluoro-2-nitrobenzene." Link
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- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
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- 3. 921767-41-1_CAS号:921767-41-1_N-[(4-chlorophenyl)sulfonyl-phenylmethyl]formamide - 化源网 [chemsrc.com]
- 4. Betrixaban - Wikipedia [en.wikipedia.org]
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